molecular formula C16H15N3O2S B14941758 N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 1015904-62-7

N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B14941758
CAS No.: 1015904-62-7
M. Wt: 313.4 g/mol
InChI Key: UCTFYPOTUMKOIA-UHFFFAOYSA-N
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Description

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyl group, a pyrazolyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE typically involves the reaction of benzylamine with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidinyl)-4-(1H-pyrazol-1-yl)benzamide
  • N-(1-benzyl-4-piperidinyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Uniqueness

N~1~-BENZYL-4-(1H-PYRAZOL-1-YL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

1015904-62-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-4-pyrazol-1-ylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O2S/c20-22(21,18-13-14-5-2-1-3-6-14)16-9-7-15(8-10-16)19-12-4-11-17-19/h1-12,18H,13H2

InChI Key

UCTFYPOTUMKOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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